molecular formula C23H21FN4O3 B2437664 benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946332-33-8

benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No.: B2437664
CAS No.: 946332-33-8
M. Wt: 420.444
InChI Key: QNAWLCZMODDTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, a fluorophenyl group, and an isopropyl group

Properties

IUPAC Name

benzyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-15(2)21-19-12-25-28(18-10-8-17(24)9-11-18)22(19)23(30)27(26-21)13-20(29)31-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAWLCZMODDTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the isopropyl group: This step often involves alkylation reactions.

    Esterification: The final step involves the esterification of the intermediate compound with benzyl acetate to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrazolo[3,4-d]pyridazine core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Fluorophenyl-containing compounds: These compounds have a fluorophenyl group, which imparts unique chemical and biological properties.

    Isopropyl-substituted compounds: The presence of an isopropyl group can influence the compound’s reactivity and interactions with biological targets.

Biological Activity

Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C23H21FN4O3C_{23}H_{21}FN_{4}O_{3}, with a molecular weight of 420.4 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H21FN4O3
Molecular Weight420.4 g/mol
CAS Number946332-33-8
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. It is suggested that this compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits potent inhibitory effects on FGFRs, which are implicated in various cancers. In vitro studies have shown that it can significantly reduce cell proliferation in FGFR-dependent cancer cell lines.
  • Signal Transduction Modulation : By inhibiting FGFR signaling pathways, the compound disrupts downstream signaling cascades critical for cancer cell survival and proliferation.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound and related compounds.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines with IC50 values indicating significant potency. For instance:

  • Cell Lines Tested : NCI-H1581 (lung cancer), MDA-MB-231 (breast cancer).
  • IC50 Values : Reported IC50 values range from low nanomolar to micromolar concentrations depending on the specific cell line.

In Vivo Efficacy

In vivo studies using xenograft models have shown promising results:

  • Tumor Growth Inhibition : At a dosage of 50 mg/kg, the compound exhibited tumor growth inhibition (TGI) rates exceeding 90% in certain models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyridazin core can significantly influence biological activity. Key findings include:

  • Fluorophenyl Substituent : The presence of the 4-fluorophenyl group enhances binding affinity to FGFRs.
  • Isopropyl Group : The isopropyl substituent plays a role in increasing hydrophobic interactions, thereby improving potency.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on FGFR Inhibition : A recent study synthesized and evaluated multiple derivatives of pyrazolo[3,4-d]pyridazine compounds, demonstrating that modifications can lead to enhanced FGFR inhibition and reduced tumor growth in xenograft models .
  • Combination Therapy Trials : Ongoing trials are exploring the efficacy of this compound in combination with other chemotherapeutic agents to assess synergistic effects against resistant cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves condensation of substituted pyridazine intermediates with fluorophenyl and isopropyl groups. Key steps include nucleophilic substitution at the pyridazine core, followed by benzyl esterification. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while catalysts (e.g., triethylamine) enhance reaction efficiency . Temperature control (e.g., reflux at 80–100°C) and reaction time (12–24 hours) are optimized to minimize side products. Yield improvements (60–75%) are achieved via iterative purification (e.g., column chromatography) .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves regiochemistry by identifying proton environments (e.g., fluorine coupling in the 4-fluorophenyl group at δ ~7.2–7.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₃H₂₃FN₄O₃, calculated [M+H]⁺ = 423.1784) .

Q. What are the primary biological targets or assays used to study this compound’s activity?

  • Methodology : Kinase inhibition assays (e.g., ELISA-based) are employed to evaluate interactions with targets like protein kinases, given structural similarities to pyrazolo-pyridazine derivatives . Cytotoxicity studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. Enzyme-linked receptors (e.g., G-protein-coupled receptors) are screened via competitive binding assays .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., byproduct formation) be resolved during synthesis?

  • Methodology : Contradictions often arise from solvent polarity or temperature variations. For example, polar aprotic solvents (DMF) favor nucleophilic substitution but may promote hydrolysis of the benzyl ester. Reaction monitoring via thin-layer chromatography (TLC) at intermediate stages identifies byproducts early. Adjusting pH (e.g., buffered conditions at pH 6.5) stabilizes intermediates, while orthogonal purification (e.g., preparative HPLC) isolates desired products .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

  • Methodology : Structural modifications (e.g., replacing the benzyl ester with a methyl group) reduce lipophilicity (logP >3) and enhance aqueous solubility. Metabolic stability is assessed via liver microsome assays (e.g., human CYP450 isoforms). Prodrug approaches (e.g., ester-to-acid conversion) improve bioavailability, as seen in related pyridazinone derivatives .

Q. How do substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodology : Comparative SAR studies use analogs with halogen substitutions (F, Cl) at the phenyl ring. Fluorine’s electronegativity enhances binding affinity to kinase ATP pockets (e.g., IC₅₀ reduction from 1.2 µM to 0.7 µM). Molecular docking (e.g., AutoDock Vina) and MD simulations quantify steric/electronic effects on target interactions .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

  • Methodology : Forced degradation (acid/base/oxidative stress) identifies labile groups (e.g., ester hydrolysis to acetic acid). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with gradient elution (ACN/water + 0.1% formic acid) separates degradation products. Quantitation thresholds (0.1% w/w) require validation per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.